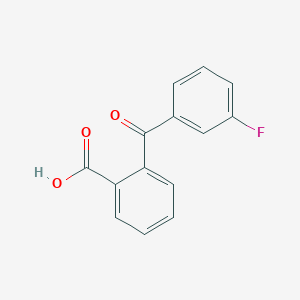

2-(3-Fluorobenzoyl)benzoic acid

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy widely employed in modern chemistry. researchgate.netnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's reactivity, stability, and biological activity. nih.gov This has led to the widespread use of fluorinated compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. nih.govglobalscientificjournal.comijcrt.org In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its bioavailability. nih.gov

Role of Benzoic Acid Derivatives in Synthetic and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a vast array of biologically active compounds. ijcrt.orgpreprints.org The carboxylic acid group of benzoic acid provides a versatile handle for chemical modification, allowing for the construction of more complex molecular architectures. preprints.orgnih.gov Many established drugs and compounds of research interest are built upon a benzoic acid scaffold. preprints.org These derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, and in the development of treatments for various diseases. nih.govmdpi.com

Overview of Research Trajectories for 2-(3-Fluorobenzoyl)benzoic Acid and Analogs

Direct and extensive research specifically targeting this compound is not prominent in the available scientific literature. However, research into its analogs, such as other fluorinated benzoylbenzoic acids and substituted benzoic acids, provides insights into potential areas of investigation. For instance, studies on related compounds like 2-(4-Fluorobenzoyl)benzoic acid indicate its utility as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents. nih.gov Research on other analogs focuses on their potential as inhibitors of various enzymes or their use in the development of new materials. ossila.com The synthesis of related fluorinated benzoic acids is an active area of research, with various methods being explored for the efficient introduction of fluorine into the benzoic acid framework. researchgate.netarkat-usa.org Given the established importance of both the fluorinated and benzoic acid motifs, it is plausible that future research on this compound and its analogs could explore their potential in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCZBRESAWPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(3-Fluorobenzoyl)benzoic Acid

The construction of the this compound backbone is typically achieved through well-established acylation reactions. These methods can be categorized into multi-step and direct synthesis approaches.

The most prominent multi-step synthesis for this compound involves the Friedel-Crafts acylation reaction. wikipedia.orgiitk.ac.in This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds between aromatic rings and acyl groups.

A highly analogous and well-documented procedure is the synthesis of 2-(3-toluoyl)benzoic acid, which is prepared by the reaction of phthalic anhydride (B1165640) with toluene. open.ac.uk Following this model, the synthesis of this compound would proceed via the reaction of phthalic anhydride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between phthalic anhydride and the Lewis acid. wikipedia.orgresearchgate.net This acylium ion is then attacked by the electron-rich fluorobenzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, the acylation is expected to occur at the ortho and para positions. The desired product is the ortho-substituted isomer. The reaction is completed by a workup step that hydrolyzes the intermediate complex to yield the final keto-acid. researchgate.net

Table 1: Key Reactants in Friedel-Crafts Acylation for 2-Aroylbenzoic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Analogue |

|---|---|---|---|

| Phthalic Anhydride | Toluene | AlCl₃ | 2-(3-Toluoyl)benzoic acid open.ac.uk |

| Phthalic Anhydride | Fluorobenzene | AlCl₃ | This compound |

This table presents the established reaction for an analogue and the proposed reaction for the target compound.

Direct synthesis methods aim to improve the efficiency and environmental footprint of the synthesis. Optimization of the Friedel-Crafts acylation is a key area of research. Strategies include the use of alternative catalysts and reaction conditions.

Recent studies have explored the use of solid acid catalysts, such as phosphotungstic acid encapsulated in flexible nanoporous materials, to facilitate Friedel-Crafts acylations under milder conditions, for instance, using ultrasound irradiation. nih.gov These methods offer advantages like easier catalyst recovery and reduced environmental impact compared to stoichiometric amounts of AlCl₃.

Solvent-free reaction conditions have also been investigated for Friedel-Crafts acylations. For example, the acylation of fluorobenzene with benzoyl chloride has been successfully carried out using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) without any solvent. sioc-journal.cnresearchgate.net Such approaches can lead to higher yields and selectivities. A patent suggests that using fluorobenzene directly in a Friedel-Crafts reaction can lead directly to the desired difluoro compound, highlighting a direct pathway. google.com

Table 2: Catalyst Systems for Optimized Friedel-Crafts Acylation

| Catalyst System | Reactants | Conditions | Advantage |

|---|---|---|---|

| Phosphotungstic Acid@MIL-53(Fe) | Phenols, Acyl Chlorides | Ultrasound | Reusable catalyst, mild conditions nih.gov |

| TfOH and Re(OTf)₃ | Fluorobenzene, Benzoyl Chloride | Solvent-free, 140°C | High yield and selectivity sioc-journal.cnresearchgate.net |

This table showcases various catalyst systems used in Friedel-Crafts acylation reactions.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability and purity of its key precursors, primarily derived from fluorinated benzoic acids.

3-Fluorobenzoic acid is a critical starting material. medchemexpress.com Various synthetic routes to fluorobenzoic acids have been reported. For instance, 3-Fluorobenzoic acid can be synthesized from m-fluorobenzaldehyde through an oxidation reaction catalyzed by a mixture of cobalt(II) acetate (B1210297) and copper(II) acetate in the presence of oxygen. chemicalbook.com Other methods include the nucleophilic fluorination of appropriately substituted precursors. arkat-usa.org The synthesis of related compounds like 2-amino-3-fluorobenzoic acid often involves multi-step sequences starting from compounds like anilide derivatives or 7-fluoroisatin. orgsyn.org

The conversion of the carboxylic acid group of 3-fluorobenzoic acid into a more reactive acyl chloride is a crucial step for subsequent acylation reactions. 3-Fluorobenzoyl chloride is a versatile intermediate used to introduce the 3-fluorobenzoyl moiety into molecules. sigmaaldrich.com

The standard method for this transformation is the reaction of the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed, often refluxed with the fluorobenzoic acid, sometimes in a solvent like benzene (B151609). prepchem.com The reaction converts the carboxylic acid into the corresponding acyl chloride with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Other reagents like oxalyl chloride can also be used, often with a catalytic amount of dimethylformamide (DMF). orgsyn.orgsciencemadness.org

Table 3: Common Reagents for Acid Chloride Formation

| Carboxylic Acid Precursor | Chlorinating Agent | Typical Condition | Product |

|---|---|---|---|

| 2-Fluorobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux in Benzene | 2-Fluorobenzoyl chloride prepchem.com |

| 2-Nitrobenzoic Acid Derivative | Oxalyl Chloride, cat. DMF | CH₂Cl₂ | Corresponding Acyl Chloride orgsyn.org |

This table illustrates common methods for the synthesis of acyl chlorides from carboxylic acids.

Advanced Coupling and Cross-Coupling Reactions Involving the Fluorobenzoyl Moiety

The 3-fluorobenzoyl group can be involved in or constructed via advanced palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The two most prominent examples are the Suzuki and Heck reactions. mdpi.comlibretexts.orgorganic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgharvard.edu In the context of the 3-fluorobenzoyl moiety, 3-fluorobenzoyl chloride could potentially be used in an acylative Suzuki-Miyaura coupling reaction with an arylboronic acid to form a diaryl ketone. nih.gov This type of reaction provides a direct route to unsymmetrical ketones. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Mizoroki-Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. mdpi.comorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. A compound containing a 3-fluorobenzoyl moiety attached to a halide (e.g., 3-bromobenzoyl fluoride) could undergo a Heck reaction with an alkene to form a more complex molecule. The reaction mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and a β-hydride elimination step. libretexts.org The use of fluorinated substrates in Heck reactions is well-documented, demonstrating the feasibility of incorporating the fluorobenzoyl moiety through this method. mdpi.comnih.gov

Table 4: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Key Reactants | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide/Triflate | Palladium Complex | C(sp²)-C(sp²) libretexts.orgharvard.edu |

| Acylative Suzuki-Miyaura | Arylboronic Acid + Acyl Chloride | Palladium Complex | Aryl-Ketone nih.gov |

This table provides a summary of advanced coupling reactions relevant to the synthesis of fluorobenzoyl-containing compounds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Analogs)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their efficiency and broad functional group tolerance. youtube.com The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a particularly relevant method for the synthesis of this compound. youtube.comyoutube.com

One plausible Suzuki-Miyaura approach involves the coupling of a 2-halobenzoic acid derivative (such as a 2-bromobenzoic acid ester) with 3-fluorophenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. youtube.com The choice of ligand, base, and solvent can significantly influence the reaction's yield and selectivity. youtube.com While direct coupling to form the ketone is possible, a carbonylative Suzuki-Miyaura coupling represents a more sophisticated strategy. In this variation, carbon monoxide is introduced into the reaction, which can lead to the formation of the aroyl functionality. nih.gov

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. youtube.com

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

The reactivity of fluorohalobenzenes in Suzuki-Miyaura couplings has been studied, indicating that these compounds are viable substrates for such transformations. thieme-connect.de The steric hindrance and electronic properties of the substrates and reagents play a crucial role in the reaction's success. thieme-connect.de

Other Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate the formation of the this compound scaffold. The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. wikipedia.orgiitk.ac.in In the context of this compound, this would involve the reaction of fluorobenzene with phthalic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgiitk.ac.inresearchgate.net

The mechanism of the Friedel-Crafts acylation involves the activation of the acylating agent (phthalic anhydride) by the Lewis acid, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of fluorobenzene. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired 2-aroylbenzoic acid. wikipedia.orgiitk.ac.in The use of milder Lewis acids or Brønsted acids has also been explored, particularly when the aromatic ring is activated. wikipedia.org A patent describes the use of a dendrimer scandium trifluoromethanesulfonate (B1224126) resin immobilized on silica (B1680970) gel as a recyclable catalyst for the para-selective Friedel-Crafts acylation of fluorobenzene. google.com

Oxidation and Reduction Chemistry

The functional groups of this compound—the ketone and the carboxylic acid—can undergo a variety of oxidation and reduction reactions.

Oxidation of Aromatic Side Chains to Carboxylic Acids

While this compound already possesses a carboxylic acid group, the synthesis of this compound can, in principle, be achieved through the oxidation of a suitable precursor. For instance, a molecule with a 2-(3-fluorobenzoyl)benzyl group could be oxidized to the corresponding carboxylic acid. The oxidation of alkyl side chains on aromatic rings is a well-established transformation. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert a benzylic carbon with at least one hydrogen atom into a carboxylic acid. libretexts.orgmasterorganicchemistry.com

A patented process describes the single-stage oxidation of fluoro-substituted methylbenzenes to the corresponding fluorobenzoic acids using hydrogen peroxide and hydrogen bromide in the presence of a bromine radical generator. google.com This method could potentially be adapted for the synthesis of precursors to this compound.

Reduction of Carbonyl and Carboxyl Functional Groups

The ketone and carboxylic acid functionalities in this compound are susceptible to reduction. The Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid, is a classic method for reducing aryl ketones to the corresponding alkanes. wikipedia.org This reaction is particularly useful for deoxygenating the ketone without affecting the carboxylic acid group under certain conditions.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Regioselective Substitution Mechanisms

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of EAS on the two rings of this compound is governed by the directing effects of the existing substituents.

The Benzoyl-Substituted Ring (Benzoic Acid Moiety): The carboxylic acid group (-COOH) and the benzoyl group are both electron-withdrawing and act as deactivating, meta-directing groups for electrophilic attack. doubtnut.comquora.com Therefore, any further electrophilic substitution on this ring is expected to occur at the positions meta to both the carboxyl and benzoyl groups.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) is generally less common than EAS but can occur under specific conditions, particularly on electron-deficient aromatic rings. libretexts.orglumenlearning.commasterorganicchemistry.com

The Fluoro-Substituted Ring: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution, especially when the ring is activated by strongly electron-withdrawing groups in the ortho or para positions. libretexts.orglumenlearning.com In this compound, the benzoyl group is a meta-director and deactivator, which does not strongly activate the fluorine for substitution via the common addition-elimination mechanism. However, reactions with very strong nucleophiles might still be possible. evitachem.comwalisongo.ac.id

Influence of Fluorine on Reactivity and Selectivity

The strategic placement of a fluorine atom on the benzoyl ring of this compound significantly alters the molecule's electronic properties, thereby influencing its reactivity and the selectivity of its chemical transformations. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring to which it is attached.

In the case of this compound, the fluorine atom is at the meta position relative to the carbonyl group. At this position, the inductive effect is the dominant electronic influence on the carbonyl group's reactivity. The strong electron-withdrawing nature of fluorine increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can facilitate reactions such as the formation of derivatives at the carboxylic acid group or addition reactions at the ketone.

Conversely, when considering electrophilic aromatic substitution on the fluorinated ring, the fluorine atom acts as a deactivator due to its strong -I effect, making the ring less reactive than benzene. However, it is an ortho-, para-director because the resonance effect, which donates electron density, stabilizes the carbocation intermediates formed during substitution at these positions more effectively than at the meta position.

The acidity of the carboxylic acid group is also influenced by the fluorine substituent. The electron-withdrawing inductive effect of the fluorine atom, transmitted through the benzene ring and the benzoyl group, helps to stabilize the carboxylate anion formed upon deprotonation. This stabilization increases the acidity of the carboxylic acid compared to the non-fluorinated parent compound, 2-benzoylbenzoic acid. It is important to note that while fluorine has a stronger -I effect than other halogens like chlorine, its +R effect is also more pronounced. doubtnut.comdoubtnut.com This can sometimes lead to non-intuitive trends in acidity when comparing different halogenated benzoic acids. doubtnut.comquora.com

Industrial Scale Synthesis Considerations (Conceptual)

The growing importance of fluorinated organic molecules in various industries, including pharmaceuticals and materials science, necessitates the development of efficient and scalable synthetic methods. jove.comcore.ac.uk For a compound like this compound, transitioning from laboratory-scale synthesis to industrial production presents several challenges, including cost, safety, and environmental impact. jove.comgoogle.com

Scalable Methodologies for Fluorinated Aromatic Compounds (e.g., Schiemann Reaction Principles)

A primary conceptual approach for the large-scale synthesis of this compound would involve the introduction of the fluorine atom onto a pre-existing aromatic ring. The Balz-Schiemann reaction is a classic and widely utilized method for this purpose. wikipedia.orgnih.gov This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. jove.comwikipedia.org

The conceptual industrial synthesis of this compound using this methodology would likely start from 2-(3-aminobenzoyl)benzoic acid. This precursor would undergo diazotization in the presence of a tetrafluoroborate source, such as fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), to form the corresponding diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this isolated salt would yield this compound, nitrogen gas, and boron trifluoride. wikipedia.orgnih.gov

Key Considerations for Industrial Scale-Up of the Schiemann Reaction:

| Consideration | Description |

| Safety | Aryl diazonium salts can be explosive, especially when dry. jove.comresearchgate.net Handling these intermediates on a large scale requires strict safety protocols and specialized equipment. Continuous flow reactors are increasingly being explored to minimize the accumulation of hazardous intermediates, thereby enhancing safety. jove.comresearchgate.net |

| Reagent Cost | The traditional Balz-Schiemann reaction uses a stoichiometric amount of a tetrafluoroborate salt, which can be relatively expensive. wikipedia.org Research into catalytic versions or the use of more economical fluoride sources, such as liquid hydrogen fluoride, is an active area of development. wikipedia.org |

| Reaction Conditions | The thermal decomposition step often requires high temperatures, which can lead to side reactions and decomposition of the desired product. google.comnih.gov Modifications to the reaction, such as using different solvents or catalysts, can help to lower the required temperature and improve yields. researchgate.netacs.org Recent studies have shown that low- or non-polar solvents can facilitate the reaction at lower temperatures. acs.org |

| Waste Management | The reaction generates byproducts, including boron trifluoride, which need to be handled and disposed of properly. Developing greener synthetic routes with higher atom economy is a long-term goal. |

Alternative scalable methods for the synthesis of fluorinated aromatic compounds are also under investigation. These include nucleophilic aromatic substitution (SNAr) reactions, often referred to as the Halex reaction, where a leaving group on an activated aromatic ring is displaced by a fluoride ion. google.comnih.gov For a molecule like this compound, this could conceptually involve the reaction of a precursor like 2-(3-chlorobenzoyl)benzoic acid with a fluoride source, though this would require activation of the ring. Another modern approach involves the direct C-H fluorination of the aromatic ring, although achieving high regioselectivity on a complex molecule like this can be challenging. Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) is also a viable, scalable option for certain substrates. organic-chemistry.org

The development of continuous flow protocols for reactions like the Balz-Schiemann reaction represents a significant advancement for the industrial production of aryl fluorides. jove.comresearchgate.net These systems allow for better control over reaction parameters, improved heat transfer, and enhanced safety by minimizing the volume of hazardous materials at any given time. jove.com Such technologies would be highly relevant for the conceptual large-scale synthesis of this compound.

Reactivity, Reaction Mechanisms, and Mechanistic Studies

Reaction Kinetics and Thermodynamics of 2-(3-Fluorobenzoyl)benzoic Acid

Detailed kinetic and thermodynamic data for this compound are not extensively documented in dedicated studies. However, insights can be drawn from broader studies on substituted benzoic acids. The degradation kinetics of benzoic acid itself have been studied using advanced oxidation processes, revealing first-order kinetics. bohrium.comresearchgate.net For example, in one study, the degradation rate constant for benzoic acid under ozonation was found to be 0.071 min⁻¹, which increased with more powerful oxidizing systems. researchgate.net

Table 1: Degradation Kinetics of Benzoic Acid

| Process | Rate Constant (k, min⁻¹) |

|---|---|

| Ozonation (O₃) | 0.071 |

| Peroxone (O₃/H₂O₂) | 0.082 |

| Photoozonation (UV/O₃) | 0.088 |

| Photoperoxone (UV/O₃/H₂O₂) | 0.124 |

Source: Journal of Advanced Scientific Research, 2021 researchgate.net

Investigation of Functional Group Interconversions

The functional groups of this compound are amenable to various interconversions, a cornerstone of synthetic organic chemistry. ub.eduvanderbilt.educompoundchem.com The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk The ketone can be reduced to a secondary alcohol.

A significant reaction pathway for 2-aroylbenzoic acids is their cyclization. For instance, 2-acylbenzoic acids can react with isatoic anhydrides to form isobenzofuranone derivatives under basic conditions. nih.gov This highlights the potential for the carboxyl and keto groups to participate in ring-forming reactions. Furthermore, the carboxylic acid can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂), which then becomes a reactive intermediate for further transformations. compoundchem.com

Intramolecular and Intermolecular Reaction Pathways

The structure of this compound is primed for intramolecular reactions, particularly cyclization. Acid-catalyzed cyclization is a common pathway for 2-aroylbenzoic acids, leading to the formation of substituted anthraquinones. youtube.com This process typically involves the protonation of the ketone's carbonyl group, followed by an intramolecular electrophilic attack of the resulting carbocation onto the adjacent phenyl ring, and subsequent dehydration.

One of the most important industrial applications of related compounds is the synthesis of 2-aminoanthraquinone, a key dye intermediate. researchgate.net This synthesis can be achieved from precursors derived from 2-aroylbenzoic acids. mdpi.comprepchem.com For example, amination of anthraquinone (B42736) sulfonates is a known method. mdpi.comprepchem.com While not a direct reaction of this compound, it illustrates a key transformation pathway for this class of compounds.

Intermolecularly, the carboxylic acid group can form hydrogen-bonded dimers in the solid state, a characteristic feature of carboxylic acids. nih.govresearchgate.net This was observed in the crystal structure of the related compound 2-(2-fluorobenzoylmethyl)benzoic acid, where intermolecular O-H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov

Electronic and Steric Effects on Reaction Outcomes

The presence and position of the fluorine atom, along with the steric arrangement of the benzoyl and benzoic acid moieties, significantly influence the molecule's reactivity.

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When positioned at the meta-position of the benzoyl ring, this effect deactivates this ring towards electrophilic attack. Conversely, it increases the electrophilicity of the ketonic carbonyl carbon, making it more susceptible to nucleophilic attack.

The inductive effect also influences the acidity of the carboxylic acid group. By withdrawing electron density through the sigma bond network, the fluorine atom stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid compared to unsubstituted benzoic acid. This is a well-established principle for substituted benzoic acids. viu.caviu.calibretexts.org

While specific studies on the chlorination of this compound are scarce, steric hindrance is a known factor in reactions of substituted benzoic acids. In reactions involving the carboxyl group, such as esterification or conversion to an acyl chloride, the bulky 3-fluorobenzoyl group ortho to the carboxylic acid can sterically hinder the approach of reagents. This is a general phenomenon observed in ortho-substituted benzoic acids. libretexts.orgrsc.org For example, the acidity of 2-tert-butylbenzoic acid is enhanced due to steric effects that cause a stabilizing interaction in the resulting anion. rsc.org Similarly, the rate of reactions at the carboxyl group of this compound would likely be slower compared to its para-substituted counterpart due to increased steric crowding around the reaction center.

Linear Free-Energy Relationships (e.g., Hammett Equation Analysis)

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ. viu.caviu.ca

σ (sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.org

For this compound, the fluorine atom is on the benzoyl ring, not directly on the benzoic acid ring whose ionization is the basis for standard Hammett σ values. However, the entire 3-fluorobenzoyl group acts as a substituent on the benzoic acid ring at the ortho position. Hammett analysis is generally not applied to ortho substituents due to the complication of steric effects, which are not accounted for in the standard σ and ρ values. libretexts.org

If we were to consider the effect of the fluorine atom on reactions involving the ketone (e.g., nucleophilic addition), a Hammett-type analysis could be applied. The meta-fluorine substituent on the benzoyl ring would have a specific σ_meta value. For fluorine, σ_meta is positive (approximately +0.34), indicating its electron-withdrawing nature. A reaction with a positive ρ value would be accelerated by the meta-fluoro substituent, while a reaction with a negative ρ value would be decelerated. viu.caviu.ca

Table 2: Common Compound Names

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Borane |

| Isatoic anhydride (B1165640) |

| Isobenzofuranone |

| Thionyl chloride |

| 2-Aminoanthraquinone |

| Ortho-fluorobenzoic acid |

| Para-fluorobenzoic acid |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(3-Fluorobenzoyl)benzoic acid is expected to be dominated by the characteristic absorption bands of its constituent functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching vibration, typically observed in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure common in carboxylic acids. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the ketone are anticipated to appear as strong, distinct bands. The carboxylic acid C=O stretch is typically found around 1710-1680 cm⁻¹, while the diaryl ketone C=O stretch is expected at a slightly lower wavenumber, approximately 1670-1650 cm⁻¹, due to conjugation with the aromatic rings.

Aromatic C-H stretching vibrations are predicted to be observed as weaker bands in the 3100-3000 cm⁻¹ range. The C-C stretching vibrations within the aromatic rings will produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorinated benzene (B151609) ring is expected to yield a strong absorption band in the 1300-1100 cm⁻¹ range. Bending vibrations, such as the O-H out-of-plane bend of the carboxylic acid dimer, are anticipated around 920 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 | Very Broad, Strong |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=O Stretch (Ketone) | 1670-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-F Stretch | 1300-1100 | Strong |

| O-H Bend (Out-of-Plane) | ~920 | Medium, Broad |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum of this compound would offer further structural insights. While the O-H stretch is typically weak in Raman spectroscopy, the C=O stretching vibrations of both the carboxylic acid and the ketone are expected to be present, although likely weaker than in the IR spectrum. The aromatic C=C stretching vibrations are anticipated to produce strong and sharp bands in the 1600-1570 cm⁻¹ region, which are characteristic of the benzene rings. The symmetric "ring breathing" mode of the substituted benzene rings should also be a prominent feature. The C-F stretching vibration is also expected to be Raman active.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Stretch (Carboxylic Acid & Ketone) | 1710-1650 | Weak to Medium |

| Aromatic C=C Stretch | 1600-1570 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

| C-F Stretch | 1300-1100 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete structural map of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm). The eight aromatic protons are chemically non-equivalent and will exhibit splitting patterns due to spin-spin coupling with their neighbors. The proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10-13 ppm, due to the acidic nature of the proton and hydrogen bonding. The specific chemical shifts and coupling constants of the aromatic protons would depend on the electronic effects of the carbonyl, carboxyl, and fluorine substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 8H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, assuming free rotation around the single bonds. The carbonyl carbons of the carboxylic acid and the ketone will resonate at the most downfield positions, typically in the range of δ 165-195 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will appear in the δ 120-140 ppm region, with their specific chemical shifts influenced by the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 190 - 195 |

| Carboxylic Acid Carbonyl (C=O) | 165 - 170 |

| Aromatic C-F | 160 - 165 (Doublet, ¹JCF) |

| Aromatic C-COOH | ~135 |

| Aromatic C-CO | ~138 |

| Other Aromatic Carbons | 120 - 140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom will be influenced by its position on the aromatic ring and the electronic nature of the benzoylbenzoic acid scaffold. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF). The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -130 ppm relative to a standard such as CFCl₃.

Table 5: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-F | -100 to -130 | Multiplet |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the molecular formula is established as C₁₄H₉FO₃. guidechem.com This composition allows for the calculation of its exact monoisotopic mass, which is a fundamental physicochemical property.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉FO₃ | guidechem.com |

| Monoisotopic Mass | 244.05357231 Da | guidechem.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon ionization, the molecule would be expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:

Loss of a Water Molecule ([M-H₂O]⁺): A common fragmentation for carboxylic acids.

Loss of a Hydroxyl Radical (•OH): Leading to the formation of a stable acylium ion.

Loss of the Carboxyl Group (•COOH or CO₂): A decarboxylation reaction is a very common pathway for benzoic acid derivatives. docbrown.info

Cleavage of the Ketone Bridge: This would result in the formation of characteristic fragment ions, such as the fluorobenzoyl cation (m/z 123) and the benzoyl cation derived from the other ring.

The analysis of the non-fluorinated analog, 2-benzoylbenzoic acid, shows a precursor ion at m/z 225 in negative ion mode, which fragments to ions at m/z 181 and 153, corresponding to losses of CO₂ and further rearrangements. nih.gov A similar pattern would be anticipated for the fluorinated derivative.

Ion Mobility Spectrometry (IMS) in Structural Characterization

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, IMS can differentiate between isomers that are indistinguishable by mass alone. This technique provides information about the ion's rotationally averaged collision cross-section (CCS), which is a valuable parameter related to its three-dimensional structure. Currently, there are no specific studies in the reviewed scientific literature that apply Ion Mobility Spectrometry to the structural characterization of this compound.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure. nih.gov This involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The analysis yields precise atomic coordinates, from which the entire molecular architecture can be reconstructed.

While a single-crystal structure for this compound has not been reported in the surveyed literature, data from closely related compounds, such as 2-(4-Chlorobenzoyl)benzoic acid and 2-(2-Fluorobenzoylmethyl)benzoic acid, illustrate the type of detailed structural information that can be obtained. nih.govresearchgate.net For example, the analysis of 2-(4-Chlorobenzoyl)benzoic acid revealed a monoclinic crystal system with the space group P2₁/c and a notable dihedral angle of 88.07° between its aromatic rings. researchgate.net The carboxylic acid groups in these types of structures typically form centrosymmetric dimers via strong O-H···O hydrogen bonds. researchgate.net

Table 2: Illustrative Crystallographic Data for the Related Compound 2-(4-Chlorobenzoyl)benzoic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₉ClO₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 15.3209 | researchgate.net |

| b (Å) | 7.3171 | researchgate.net |

| c (Å) | 11.1988 | researchgate.net |

| β (°) | 98.467 | researchgate.net |

| Volume (ų) | 1241.8 | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from a single-crystal X-ray diffraction experiment. nih.goveurjchem.com The analysis generates a three-dimensional surface around a molecule, which is color-coded to map different types of intermolecular contacts and their relative strengths.

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

O-H···O Hydrogen Bonds: Strong interactions forming dimers between the carboxylic acid moieties, which would appear as distinct sharp spikes on the fingerprint plot.

C-H···O Interactions: Weaker hydrogen bonds between carbon atoms of the phenyl rings and the oxygen atoms of the carbonyl and carboxyl groups.

C-H···F and F···F Contacts: Interactions involving the fluorine atom.

π-π Stacking: Interactions between the aromatic rings, which are common in such compounds.

As this analysis is dependent on the availability of a crystallographic information file (CIF), a detailed quantitative study of intermolecular interactions for this compound cannot be performed until its single-crystal structure is determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the aromatic rings and the carbonyl group constitute the primary chromophores, which are parts of the molecule that absorb light. The benzoic acid and the 3-fluorobenzoyl groups are electronically conjugated, which influences the energy of these transitions.

The UV-Vis spectrum of a compound like this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The intense π → π* transitions are typically associated with the aromatic system, while the weaker n → π* transitions are characteristic of the carbonyl group. The position of the fluorine atom on the benzoyl ring can induce a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to the unsubstituted 2-benzoylbenzoic acid, due to its electron-withdrawing nature altering the electron density of the system.

While specific experimental λmax values for this compound are not extensively documented in publicly available literature, theoretical calculations can provide insight. Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic absorption spectra of such molecules. These studies can help assign the observed spectral bands to specific electronic transitions.

| Transition Type | Associated Chromophore | Expected Wavelength Region |

| π → π | Aromatic rings (benzoic acid, fluorobenzoyl) | Shorter Wavelength (Higher Energy) |

| n → π | Carbonyl group | Longer Wavelength (Lower Energy) |

Complementary Structural Characterization Techniques

To achieve a comprehensive structural elucidation of this compound, data from UV-Vis spectroscopy is typically complemented by other analytical methods. These techniques provide information about the molecular weight, elemental composition, and the precise three-dimensional arrangement of atoms.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of C₁₄H₉FO₃ with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, showing characteristic losses of groups like COOH, F, or the benzoyl moiety.

X-ray Crystallography: The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can precisely measure bond lengths, bond angles, and torsion angles within the molecule. For this compound, X-ray crystallography would reveal the dihedral angle between the two aromatic rings, which is a critical feature of the benzophenone (B1666685) core. Studies on similar substituted benzoylbenzoic acids have shown that these molecules can exist in different crystalline forms, or polymorphs, each with unique packing arrangements and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in the ¹H NMR spectrum would correspond to the protons on the two distinct aromatic rings. ¹⁹F NMR would show a characteristic signal for the fluorine atom, with its chemical shift providing information about its electronic environment.

| Technique | Information Obtained | Relevance for this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula and provides structural fragments. |

| X-ray Crystallography | 3D molecular structure, bond lengths, and angles | Determines the precise solid-state conformation and intermolecular interactions. |

| NMR Spectroscopy | Connectivity of atoms (C, H, F) | Elucidates the carbon-hydrogen framework and the fluorine environment. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms, bond lengths, bond angles, and other geometric parameters of 2-(3-Fluorobenzoyl)benzoic acid. These calculations also provide insights into the electronic properties that govern its reactivity.

Density Functional Theory (DFT) has become a primary method for the computational study of benzoic acid derivatives due to its balance of accuracy and computational cost. semanticscholar.org DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to optimize the molecular geometry and predict various properties. semanticscholar.orgiku.edu.tr For instance, studies on substituted benzoic acids have utilized the B3LYP functional to investigate the effects of different substituents on the molecule's gas-phase acidity. semanticscholar.org In the case of this compound, DFT calculations would involve optimizing the geometry to find the minimum energy conformation, taking into account the rotational freedom around the C-C bond connecting the benzoyl group to the benzoic acid moiety. The fluorine substituent on the benzoyl ring influences the electron distribution and, consequently, the molecular geometry and reactivity. Theoretical studies on similar molecules have shown that the planarity of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. iku.edu.tr

Table 1: Representative Calculated Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| Total Energy | Value |

| Dipole Moment | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (HOMO-LUMO) | Value |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of theory compared to standard DFT methods. wikipedia.org MP2 calculations are often used to refine the geometries obtained from DFT or to provide more accurate energy predictions. researchgate.net While computationally more demanding than DFT, MP2 can be valuable for systems where electron correlation plays a significant role. wikipedia.org For this compound, MP2 calculations could provide a benchmark for the geometries and relative energies of different conformers. The method improves upon the Hartree-Fock method by adding electron correlation effects, typically to the second order (MP2). wikipedia.org

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For molecules containing elements like fluorine and oxygen, which have lone pairs of electrons, it is important to use basis sets that include polarization and diffuse functions. The Pople-style basis set, such as 6-311++G(d,p), is commonly used for calculations on benzoic acid and its derivatives. iku.edu.tr The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and the tails of the wavefunction. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding. iku.edu.tr The selection of an appropriate basis set is a critical step before performing geometry optimization and frequency calculations.

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational frequency calculations are typically performed at the same level of theory as the geometry optimization. These calculations provide the theoretical infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, it is possible to assign the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.com For this compound, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid groups, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | Value | Carboxylic acid O-H stretch |

| ν(C=O) | Value | Ketone C=O stretch |

| ν(C=O) | Value | Carboxylic acid C=O stretch |

| ν(C-F) | Value | C-F stretch |

| δ(O-H) | Value | Carboxylic acid O-H bend |

| Aromatic ν(C-H) | Value | Aromatic C-H stretches |

| Aromatic ν(C=C) | Value | Aromatic ring stretches |

Note: The values in this table are representative and would be obtained from specific vibrational frequency calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net It provides information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. growingscience.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions. The choice of functional can be critical for the accuracy of TD-DFT results, with range-separated functionals like CAM-B3LYP often showing good performance for benzoic acid derivatives. nih.govresearchgate.net

Table 3: Representative Calculated Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

Note: The values in this table are representative and would be obtained from specific TD-DFT calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational freedom around the single bonds connecting the two phenyl rings and the carbonyl and carboxyl groups. The presence of the fluorine atom at the 3-position of the benzoyl ring introduces electronic effects that can influence these conformational preferences.

Computational studies on related fluorinated aromatic ketones, such as 2-fluoroacetophenone, have shown that planar conformations are often favored, with the trans conformer (where the carbonyl and fluorine are on opposite sides) being more stable in many cases. scilit.com However, for this compound, steric hindrance between the two bulky aryl groups likely forces a non-planar conformation. The most stable conformer would be a result of the balance between steric repulsion and electronic interactions, such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds.

The energy landscape of this compound can be mapped by systematically rotating the key dihedral angles and calculating the corresponding energy using quantum chemical methods. This would reveal the global minimum energy conformation as well as other local minima and the energy barriers between them. The fluorine substituent, being electronegative, will influence the charge distribution and dipole moment of the molecule, which in turn affects its conformational energy. Studies on fluorinated benzyl (B1604629) alcohols have demonstrated that fluorine atoms can significantly influence the conformational landscape through intramolecular interactions. nih.gov

Table 1: Hypothetical Dihedral Angles and Relative Energies for Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-C=O) (°) | Dihedral Angle 2 (O=C-C-C) (°) | Relative Energy (kcal/mol) |

| A | 30 | 45 | 0.0 (Global Minimum) |

| B | 90 | 90 | 2.5 |

| C | 180 | 0 | 5.0 |

| D | 0 | 0 | 8.0 (Sterically hindered) |

Note: This table is illustrative and based on general principles of diaryl ketone conformations. Actual values would require specific computational calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to benzoylbenzoic acids is the Friedel-Crafts acylation reaction. acs.org For this compound, this would involve the reaction of phthalic anhydride (B1165640) with fluorobenzene (B45895) in the presence of a Lewis acid catalyst.

Transition State Calculations

The mechanism of such a reaction can be investigated by calculating the structures and energies of reactants, intermediates, transition states, and products. nih.gov Transition state theory allows for the determination of the activation energy of each step, which is crucial for understanding the reaction kinetics. For the synthesis of this compound, key transition states to investigate would include the formation of the acylium ion from phthalic anhydride and the Lewis acid, the electrophilic attack of the acylium ion on the fluorobenzene ring, and the subsequent proton transfer steps.

Computational methods like Density Functional Theory (DFT) are well-suited for these calculations. nih.gov The fluorine substituent on the fluorobenzene ring would direct the incoming electrophile to the ortho and para positions. The formation of the this compound isomer would be one of several possible outcomes, and computational modeling could predict the regioselectivity of the reaction by comparing the activation energies for attack at different positions on the fluorobenzene ring.

Reaction Coordinate Analysis

A reaction coordinate analysis, also known as an intrinsic reaction coordinate (IRC) calculation, can be performed to confirm that a calculated transition state connects the correct reactants and products. nih.gov By following the reaction path downhill from the transition state in both forward and reverse directions, one can trace the complete energy profile of a reaction step. For the synthesis of this compound, IRC calculations would verify the transformation of the electrophilic attack intermediate to the final product.

Development of Predictive Models for Chemical Reactivity

Predictive models, such as Quantitative Structure-Activity Relationships (QSAR), can be developed to correlate the chemical structure of a molecule with its reactivity.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity

QSAR models for the reactivity of substituted benzoic acids are well-established, often using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. youtube.com The acidity of substituted benzoic acids, for instance, is strongly influenced by the electron-donating or electron-withdrawing nature of the substituents. libretexts.org

For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations. The model would use molecular descriptors that quantify its structural and electronic features. The fluorine atom, being an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid group compared to the unsubstituted 2-benzoylbenzoic acid. libretexts.org The Hammett substituent constant (σ) for a meta-fluorine atom could be used as a parameter in such a QSAR model. youtube.com

Table 2: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta | σ_para |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -NO2 | +0.71 | +0.78 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | +0.12 | -0.27 |

Source: Data compiled from various sources on Hammett constants. youtube.comlibretexts.org

Advanced Fragmentation Modeling in Mass Spectrometry (e.g., Universal Fragmentation Model)

Mass spectrometry is a key analytical technique for determining the structure of molecules. The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure. While no specific studies on a "Universal Fragmentation Model" for this compound were found, the fragmentation behavior can be predicted based on the functional groups present.

Upon ionization in a mass spectrometer, this compound would form a molecular ion. This ion would then undergo a series of fragmentation reactions. wikipedia.org Key fragmentation pathways for aromatic ketones and carboxylic acids include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and one of the aromatic rings, leading to the formation of acylium ions. whitman.edu For this compound, this could result in the loss of the 3-fluorophenyl group or the carboxyphenyl group.

McLafferty Rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and a gamma-hydrogen. wikipedia.org In this case, it could potentially occur if there are alkyl substituents, though it is less likely in the parent compound.

Loss of small molecules: The molecular ion could lose small, stable neutral molecules such as H₂O, CO, and CO₂. libretexts.org The loss of a fluorine atom or HF is also possible for fluorinated compounds. whitman.edu

The fragmentation of protonated α,β-unsaturated aromatic ketones has been shown to involve losses of the aromatic rings. nih.govresearchgate.net By analogy, the protonated molecule of this compound could be expected to lose fluorobenzene or benzoic acid.

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 244 | [M]⁺ (Molecular Ion) |

| 227 | [M - OH]⁺ |

| 216 | [M - CO]⁺ |

| 199 | [M - COOH]⁺ |

| 149 | [C₇H₅O₂]⁺ (Benzoyl cation from benzoic acid moiety) |

| 123 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table is a prediction based on common fragmentation patterns of aromatic ketones and carboxylic acids. Actual fragmentation would need to be confirmed experimentally.

Derivatization Strategies for Analytical and Mechanistic Studies

Esterification Reactions for Carboxylic Acid Functionalization

The carboxylic acid group in 2-(3-Fluorobenzoyl)benzoic acid is a prime target for derivatization via esterification. This reaction converts the polar carboxylic acid into a less polar, more volatile ester, which is advantageous for certain types of chromatographic analysis.

A common method for esterifying benzoic acids for gas chromatography is reaction with a silylating agent like hexamethyldisilazane (B44280) or with reagents such as tetramethylammonium (B1211777) hydroxide (B78521), which forms the methyl ester in the heated injector port of the gas chromatograph. researchgate.net Another established method involves using boron trifluoride-methanol (BF3·MeOH) as a derivatizing agent to produce fluorobenzoic acid methyl esters (FBAMEs). researchgate.net This approach is effective for the ultra-trace analysis of multiple fluorobenzoic acids simultaneously. researchgate.net

Table 1: Esterification Reagents for Carboxylic Acids

| Reagent | Product | Analytical Advantage | Reference |

|---|---|---|---|

| Boron trifluoride-methanol (BF3·MeOH) | Methyl Ester | Increases volatility for GC-MS | researchgate.net |

| Hexamethyldisilazane (HMDS) | Silyl (B83357) Ester | Increases volatility and suppresses peak tailing in GC | researchgate.net |

| Tetramethylammonium hydroxide (TMAH) | Methyl Ester (in-situ) | Enables GC analysis via in-injector esterification | researchgate.net |

For highly sensitive detection in high-performance liquid chromatography (HPLC), the carboxylic acid moiety of this compound can be tagged with a fluorescent label. This involves an esterification or amidation reaction with a fluorogenic derivatizing reagent. While direct derivatization of this compound with these specific reagents is not extensively documented, the principles apply broadly to carboxylic acids.

Fluorogenic reagents like those based on benzoxadiazole (e.g., 4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole) or coumarin (B35378) (e.g., 7-Hydroxycoumarin-3-carboxylic Acid N-Succinimidyl Ester) are used to create highly fluorescent derivatives. The reaction typically proceeds under mild conditions and yields derivatives with strong fluorescence at wavelengths suitable for detection with standard fluorescence detectors, allowing for analysis at very low concentrations. nih.gov The choice of reagent can be tailored to the specific analytical requirements, such as desired excitation and emission wavelengths and compatibility with the chromatographic mobile phase.

Derivatization is a powerful tool to enhance the signal of this compound in mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS). By attaching a tag that ionizes readily, the sensitivity of the analysis can be significantly improved.

For instance, derivatization strategies that introduce a permanently charged group or a group that is easily protonated can dramatically increase ionization efficiency in electrospray ionization (ESI). Reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) can be coupled to carboxylic acids, leading to a substantial increase in sensitivity (up to 60,000-fold) in positive ion mode ESI-MS. nih.gov Another approach involves using reagents like 3-(chlorosulfonyl)benzoic acid, which reacts with hydroxyl groups to form derivatives that are highly responsive in negative ion mode RP-UHPLC/MS/MS. nih.gov While developed for other classes of molecules, this charge-switch derivatization concept is applicable to improving the MS detection of compounds containing suitable functional groups. For GC-MS, esterification to methyl or silyl esters is a standard procedure that not only improves chromatographic behavior but also produces characteristic fragmentation patterns useful for identification. researchgate.netresearchgate.net

Amide Bond Formation and Related Derivatizations

Reacting the carboxylic acid of this compound with an amine to form an amide is another versatile derivatization strategy. This can be used to attach a variety of functional groups to the molecule, facilitating analysis or enabling further reactions. Amide synthesis can be achieved through various methods, including the use of coupling reagents or catalysts that activate the carboxylic acid.

One-pot condensation reactions mediated by reagents like titanium tetrachloride (TiCl4) in pyridine (B92270) can efficiently produce amides from a wide range of carboxylic acids and amines with high purity. nih.gov Other catalysts, such as boric acid, have also been employed for the dehydrative amidation of benzoic acids under mild conditions. researchgate.net For analytical purposes, this reaction can be used to couple the analyte to a tag that enhances detectability, such as a fluorophore or a group that improves chromatographic retention. For example, benzoyl derivatization of primary amines in peptides has been used to increase their hydrophobicity and retention in reversed-phase chromatography. capes.gov.br A similar principle could be applied by converting this compound into an activated form that reacts with specific targets.

Table 2: Selected Methods for Amide Bond Formation from Benzoic Acids

| Catalyst/Reagent | Conditions | Amine Substrate | Yield | Reference |

|---|---|---|---|---|

| TiCl4 | Pyridine, 85 °C | Aniline | 98% | nih.gov |

| Activated Alumina Balls | Solvent-free, heating | Aniline | High | rsc.org |

| Boric Acid | Solvent-free, heating | Aromatic amines | Good | researchgate.net |

Chiral Derivatization for Enantiomeric and Diastereomeric Analysis

While this compound itself is not chiral, it can be used to illustrate the principles of chiral derivatization. If this molecule were to react with a chiral alcohol or amine, it would form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC.

Conversely, a chiral derivatizing agent (CDA) can be used to determine the absolute configuration of other chiral molecules. For example, axially chiral trifluoromethylbenzimidazolylbenzoic acid (TBBA), a complex benzoic acid derivative, has been developed as a CDA. nih.govresearchgate.net It reacts with chiral amines and alcohols to form diastereomeric amides or esters. The resulting diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of the analyte's absolute configuration. nih.govresearchgate.netnih.govresearchgate.net This principle could be applied to derivatives of this compound if a chiral center were introduced into the molecule.

Solid-Phase Extraction (SPE) Methods for Fluorinated Benzoic Acids

Solid-phase extraction (SPE) is a critical sample preparation technique for isolating and concentrating fluorinated benzoic acids like this compound from complex matrices such as water or biological fluids prior to analysis. researchgate.netresearchgate.net The choice of sorbent and elution conditions is key to achieving high recovery and a clean extract.

For fluorinated benzoic acids, which are often used as tracers in oil reservoirs, SPE methods typically involve adjusting the sample pH to ensure the acids are in their neutral form, allowing for retention on a nonpolar sorbent like C18 or a polymeric phase. researchgate.netnih.govnih.gov For instance, a method for analyzing 21 fluorobenzoic acids used SPE with subsequent derivatization and GC-MS analysis, achieving detection limits in the nanogram per liter range. researchgate.net The extraction efficiency can be very high, with some methods reporting up to 98.0% after optimizing conditions such as pH and temperature. researchgate.net Thin-film solid-phase microextraction (TF-SPME) has also been explored as a versatile sample preparation tool, offering options for both LC-MS and direct MS analysis. nih.gov

Table 3: SPE Conditions for Fluorinated Benzoic Acids

| SPE Sorbent | Sample Matrix | Key Conditions | Analytical Method | Reference |

|---|---|---|---|---|

| Polymethacrylate-based | Water | pH adjustment prior to SPE | GC-MS after derivatization | researchgate.net |

| C18 | Food Drinks | Sample pH adjusted to 1 | HPLC-DAD | nih.gov |

| Sorbent with Zn, Cu, Co, Ni phthalocyanines | Aqueous solutions, water-oil emulsions | Preconcentration on sorbent | Chromatographic analysis | mathnet.ru |

Applications in Chromatographic Analysis (e.g., GC-MS, HPLC)

The derivatization strategies discussed above are ultimately employed to facilitate the robust analysis of this compound and related compounds by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

GC-MS Analysis: Due to the low volatility of benzoic acids, derivatization is generally required for GC-MS analysis. researchgate.net Esterification to form methyl esters (e.g., with BF3·MeOH) or trimethylsilyl (B98337) (TMS) esters is common practice. researchgate.netresearchgate.net These methods have been successfully applied to the ultra-trace analysis of fluorinated benzoic acids in environmental samples like reservoir water, providing high sensitivity and specificity. researchgate.netresearchgate.net The mass spectrometer allows for confident identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragments. researchgate.net

HPLC Analysis: HPLC is well-suited for the analysis of benzoic acid derivatives, often without the need for derivatization, by using UV detection. sigmaaldrich.comhelixchrom.comaarlab.com Reversed-phase columns, such as C18, are typically used with an acidic mobile phase to ensure the carboxylic acid is protonated and well-retained. sigmaaldrich.comhelixchrom.com However, for trace analysis or analysis in complex matrices, derivatization to form fluorescent or easily ionizable derivatives is employed, coupled with fluorescence or mass spectrometric detection (LC-MS/MS). nih.govresearchgate.nets4science.at LC-MS/MS methods are particularly powerful, offering high sensitivity and selectivity for the direct analysis of fluorinated benzoic acids in complex samples like oil reservoir waters, sometimes even without preconcentration or derivatization steps. researchgate.nets4science.at

Applications As a Building Block in Complex Organic Synthesis

Synthesis of Phthalides and Related Lactones

One of the most direct and well-established applications of 2-(benzoyl)benzoic acid derivatives is in the synthesis of 3-substituted phthalides. Phthalides are a class of bicyclic lactones (intramolecular cyclic esters) that form the core structure of many natural products and synthetic compounds with significant biological activity.

The conversion of 2-(3-Fluorobenzoyl)benzoic acid to 3-(3-fluorophenyl)phthalide is typically achieved through the selective reduction of the ketone carbonyl group to a secondary alcohol. This intermediate hydroxy-acid then undergoes a spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered lactone ring.

Reaction Pathway:

Reduction: The ketone group is reduced using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The choice of reagent is crucial to ensure selectivity, leaving the carboxylic acid group intact.

Lactonization: The resulting 2-(hydroxy(3-fluorophenyl)methyl)benzoic acid readily cyclizes, often upon workup or with mild heating, to yield the final phthalide (B148349) product.

This synthetic route is highly efficient and provides straightforward access to fluorinated phthalides, which are of interest for their potential use as chromogenic dyes and in medicinal chemistry. organic-chemistry.orggoogle.com The presence of the fluorine atom can modulate the electronic properties and bioavailability of the resulting molecules.

Table 1: Synthesis of Phthalides from this compound

| Reaction Step | Typical Reagents | Intermediate/Product | Resulting Structure |

|---|---|---|---|

| Ketone Reduction | Sodium borohydride (NaBH₄), Catalytic Hydrogenation | 2-((3-fluorophenyl)(hydroxy)methyl)benzoic acid | Intermediate Alcohol |

| Intramolecular Cyclization (Lactonization) | Acid or Heat Catalyst | 3-(3-fluorophenyl)isobenzofuran-1(3H)-one | Phthalide |

Construction of Heterocyclic Ring Systems (e.g., Oxazinones, Indoles)

The dual functionality of this compound makes it an excellent scaffold for constructing a wide array of heterocyclic ring systems. While direct synthesis of indoles is more common from amino-benzoic acids orgsyn.org, the keto-acid moiety can be elaborated into various nitrogen- and oxygen-containing heterocycles.

Oxazinones and Related Heterocycles: The carboxylic acid can be converted to an amide, and the ketone can react with reagents like hydroxylamine (B1172632) to form an oxime. These intermediates can then undergo cyclization reactions to form six-membered heterocyclic systems like oxazinones.

Oxadiazoles: The carboxylic acid can be reacted with a substituted hydrazine (B178648) to form a hydrazide, which can then be cyclized with the ketone portion or a derivative thereof. For instance, related fluorinated benzoic acid structures are used to synthesize complex oxadiazole compounds, which have applications in medicinal chemistry. google.comsigmaaldrich.com

Pyridazinones: Reaction with hydrazine (H₂NNH₂) can lead to the formation of pyridazinone derivatives. This reaction involves the initial formation of a hydrazone with the ketone, followed by intramolecular cyclization with the carboxylic acid group to form the stable heterocyclic ring.